

# A Tale of Two Targets: JTT-553 and Ervogastat in Metabolic Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JTT-553**

Cat. No.: **B1247504**

[Get Quote](#)

A comparative analysis of the DGAT-1 inhibitor **JTT-553** and the DGAT-2 inhibitor Ervogastat reveals distinct therapeutic strategies for metabolic disorders. While both compounds target the final step of triglyceride synthesis, their differing isoform selectivity has led to divergent clinical development paths and efficacy profiles. **JTT-553**, a selective DGAT-1 inhibitor, showed promise in preclinical models of obesity and type 2 diabetes, but its development was halted in early clinical phases. In contrast, Ervogastat, a potent DGAT-2 inhibitor, is actively being investigated in later-stage clinical trials for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).

This guide provides a comprehensive comparison of **JTT-553** and Ervogastat, summarizing the available experimental data to highlight their respective impacts on key metabolic parameters. It is important to note that no head-to-head clinical trials comparing the two compounds have been conducted. The following information is synthesized from individual preclinical and clinical studies.

## Mechanism of Action: A Fork in the Triglyceride Synthesis Pathway

**JTT-553** and Ervogastat both inhibit diacylglycerol acyltransferase (DGAT), the enzyme responsible for catalyzing the final step of triglyceride biosynthesis. However, they target different isoforms of this enzyme. **JTT-553** is a selective inhibitor of DGAT-1, while Ervogastat selectively inhibits DGAT-2.<sup>[1][2]</sup> This distinction is critical as DGAT-1 and DGAT-2 have different tissue distributions and physiological roles. DGAT-1 is predominantly found in the

intestine and is involved in the absorption of dietary fat, while DGAT-2 is the primary isoform in the liver and plays a key role in hepatic triglyceride synthesis.[3][4]

The distinct mechanisms of action are depicted in the signaling pathway diagram below.



[Click to download full resolution via product page](#)

#### Inhibition of Triglyceride Synthesis by JTT-553 and Ervogastat.

## Preclinical Efficacy of JTT-553

Preclinical studies in animal models of obesity and type 2 diabetes demonstrated the potential of **JTT-553** to improve metabolic parameters.

| Parameter                                | Animal Model                    | Treatment Details                                 | Key Findings                                                                               |
|------------------------------------------|---------------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------|
| Body Weight                              | Diet-Induced Obesity (DIO) Mice | Repeated administration                           | Reduced body weight gain and fat weight                                                    |
| Glucose Metabolism                       | DIO Mice                        | Repeated administration                           | Improved insulin-dependent glucose uptake in adipose tissues; Improved glucose intolerance |
| Plasma Insulin                           | DIO Mice                        | Repeated administration (non-fasting)             | Decreased                                                                                  |
| Plasma Non-Esterified Fatty Acids (NEFA) | DIO and KK-Ay Mice              | Repeated administration (non-fasting)             | Decreased                                                                                  |
| Plasma Total Cholesterol (TC)            | DIO and KK-Ay Mice              | Repeated administration (non-fasting)             | Decreased                                                                                  |
| Liver Triglycerides (TG)                 | DIO and KK-Ay Mice              | Repeated administration (non-fasting)             | Decreased                                                                                  |
| Plasma Glucose                           | KK-Ay Mice                      | Repeated administration (non-fasting and fasting) | Decreased                                                                                  |
| Adipose Tissue Gene Expression           | KK-Ay Mice                      | Repeated administration                           | Decreased TNF- $\alpha$ mRNA levels; Increased GLUT4 mRNA levels                           |

## Experimental Protocols: Preclinical Studies of JTT-553

The effects of **JTT-553** on glucose metabolism were evaluated in diet-induced obesity (DIO) and genetic type 2 diabetes (KK-Ay) mouse models.<sup>[5]</sup> In these studies, **JTT-553** was

administered repeatedly.<sup>[5]</sup> Key endpoints measured included body weight, fat weight, plasma concentrations of insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and liver triglycerides (TG) under non-fasting conditions.<sup>[5]</sup> In KK-Ay mice, fasting plasma glucose, insulin, and TC were also assessed.<sup>[5]</sup> Additionally, changes in gene expression, specifically TNF- $\alpha$  and GLUT4 mRNA levels, were analyzed in adipose tissue.<sup>[5]</sup>



[Click to download full resolution via product page](#)

#### Workflow of Preclinical Studies on JTT-553.

## Clinical Efficacy of Ervogastat

Ervogastat has progressed to Phase II clinical trials, with a focus on patients with NASH.

| Parameter                               | Patient Population                                             | Treatment Details                                               | Key Findings     |
|-----------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------|------------------|
| Liver Fat Content                       | Patients with Metabolic-Associated Fatty Liver Disease (MAFLD) | 6-week treatment                                                | -35.4% reduction |
| NASH Resolution or Fibrosis Improvement | Patients with biopsy-confirmed MASH and F2-F3 fibrosis         | Phase 2, randomized, double-blind, double-dummy study (Ongoing) | Data pending     |

## Experimental Protocols: Clinical Studies of Ervogastat

A Phase 2, randomized, double-blind, double-dummy study is being conducted at 198 clinical sites across 11 countries to evaluate the efficacy and safety of ervogastat.<sup>[6]</sup> The trial enrolls patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis (MASH) and fibrosis stage 2 or 3.<sup>[6]</sup> Participants are randomized to receive ervogastat alone or in combination with clesacostat.<sup>[6]</sup> The primary outcomes are likely to be resolution of NASH without worsening of fibrosis and improvement in fibrosis without worsening of MASH.<sup>[7][8]</sup>

[Click to download full resolution via product page](#)

### Design of a Phase 2 Clinical Trial for Ervogastat.

## Conclusion

The available data suggest that both DGAT-1 and DGAT-2 inhibition can favorably modulate metabolic parameters. **JTT-553** demonstrated broad effects on body weight, glucose, and lipid metabolism in preclinical models, consistent with the role of DGAT-1 in dietary fat absorption and systemic energy balance. However, its clinical development was not pursued. Ervogastat, by targeting the hepatic DGAT-2 isoform, has shown a direct and significant impact on liver fat in clinical studies, positioning it as a promising therapeutic candidate for NASH. The ongoing

Phase 2 trial will provide further insights into its potential to address the complex pathology of this disease. The distinct development trajectories of **JTT-553** and Ervogastat underscore the importance of isoform-specific targeting in the pursuit of effective therapies for metabolic disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JTT-553 benzosulfonate | Probechem Biochemicals [probechem.com]
- 4. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. JTT-553, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 8. pfizer.com [pfizer.com]
- To cite this document: BenchChem. [A Tale of Two Targets: JTT-553 and Ervogastat in Metabolic Disease]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1247504#efficacy-of-jtt-553-vs-ervogastat-in-metabolic-studies>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)